molecular formula C12H14N4O B1523096 5-amino-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide CAS No. 1187064-56-7

5-amino-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide

Cat. No.: B1523096
CAS No.: 1187064-56-7
M. Wt: 230.27 g/mol
InChI Key: WPGBWPAWGPFJTH-UHFFFAOYSA-N
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Description

“5-amino-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide” belongs to a family of 5-aminopyrazole derivatives, which are bioactive agents . They find a wide range of applications in the pharmaceutical and agrochemical industries . It is a selective inhibitor of protein kinase C (PKC) .


Synthesis Analysis

The compound can be prepared by refluxing a mixture of p-methyl-benzoylacetonitrile and phenylhydrazine in ethanol . The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride is another method for its synthesis .


Molecular Structure Analysis

The molecular structure of the compound is represented by the SMILES string Cc1ccc(cc1)-c2cc(N)n(n2)-c3ccccc3 .


Chemical Reactions Analysis

The compound may be used in the preparation of N′-[4-formyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]-N,N-dimethylimidoformamide, an intermediate for preparing 5-amino-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde . It can also be used to synthesize 5-cyano-6,7-dihydro-3-(4-methylphenyl)-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylates by reacting with dialkyl dicyanofumarates .


Physical and Chemical Properties Analysis

The compound is a solid with a melting point of 148-151 °C . Its empirical formula is C10H11N3 and it has a molecular weight of 173.21 .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of 5-amino-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide and its derivatives have been explored in various studies. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides by reacting N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol. This synthesis led to the development of pyrazolo[1,5-a]pyrimidine derivatives, showcasing the compound's utility as a precursor for heterocyclic compounds with potential pharmacological applications (Hassan, Hafez, & Osman, 2014).

Antitumor Activities

The compound has been investigated for its antitumor activities. Hafez et al. (2013) reported the synthesis of pyrazolo[1,5-a]-pyrimidine derivatives from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides, which were then screened for their in vitro antitumor activities against different human cancer cell lines. The study discussed the structure-activity relationship (SAR) of these compounds, providing insights into their potential as anticancer agents (Hafez, Osman, Yosef, El-All, Hassan, El-Sawy, Abdallah, & Youns, 2013).

Heterocyclic Synthesis Utility

El‐Mekabaty (2014) highlighted the chemical reactivity of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide as a building block for synthesizing polyfunctionalized heterocyclic compounds with pharmacological interest. This review underscores the importance of such compounds in the development of new drugs and therapeutic agents, showcasing the broad utility of this compound in medicinal chemistry (El‐Mekabaty, 2014).

Anticancer Evaluation and Enzymatic Assays

Hassan et al. (2021) designed and synthesized novel indole derivatives linked to the pyrazole moiety as antitumor agents. The target compounds showed significant antitumor activity, with two compounds exhibiting excellent inhibition performance against the HepG2 cancer cell line. This study not only demonstrates the anticancer potential of these compounds but also provides a molecular docking study to understand their interaction with cancer-related enzymes (Hassan, Moustafa, Awad, Nossier, & Mady, 2021).

Mechanism of Action

While the exact mechanism of action is not specified in the search results, it is known that the compound is a selective inhibitor of protein kinase C (PKC) .

Safety and Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Properties

IUPAC Name

5-amino-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-8-2-4-9(5-3-8)6-14-12(17)10-7-15-16-11(10)13/h2-5,7H,6H2,1H3,(H,14,17)(H3,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGBWPAWGPFJTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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